1-(Piperidin-3-yl)butan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-piperidin-3-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
SDIRVNDDFFJLID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1CCCNC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Piperidin 3 Yl Butan 2 One and Analogues
Strategic Approaches to Piperidine (B6355638) Ring Formation in Butanone Derivatives
The construction of the piperidine ring is a critical step in the synthesis of 1-(piperidin-3-yl)butan-2-one and its derivatives. Various strategies have been developed to achieve this, each with its own advantages and limitations.
Cyclization Reactions for Nitrogen Heterocycle Construction
Intramolecular cyclization is a powerful method for forming the piperidine ring. mdpi.com This approach involves a substrate that already contains the nitrogen atom and other necessary functionalities, which then undergoes a ring-closing reaction. mdpi.com These reactions can be promoted by various catalysts and reaction conditions.
Recent advancements in this area include:
Metal-catalyzed cyclization: Transition metals like palladium and gold can catalyze the cyclization of aminoalkenes to form piperidines. For instance, gold(I) complexes have been used for the oxidative amination of unactivated alkenes. mdpi.comnih.gov
Radical cyclization: Radical-mediated reactions provide another route to piperidines. Cobalt-catalyzed radical cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidine structures. mdpi.com
Reductive Hydroamination/Cyclization: An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can lead to the formation of the piperidine ring. nih.gov
These methods offer a range of options for chemists to choose from based on the specific substrate and desired product.
Mannich-type Reactions in the Synthesis of Piperidinone Skeletons
The Mannich reaction is a classic and highly effective method for constructing carbon-carbon and carbon-nitrogen bonds, making it well-suited for the synthesis of piperidinone skeletons. rsc.org This reaction typically involves an aldehyde, an amine, and a carbonyl compound. In the context of piperidinone synthesis, these components can be brought together in a multicomponent reaction to form the heterocyclic ring. rsc.org
Key aspects of Mannich-type reactions in this context include:
Stereoselectivity: The development of organocatalytic asymmetric Mannich reactions has enabled the synthesis of chiral piperidinones with high enantioselectivity. nih.govmun.ca Chiral thioureas, for example, have been used to catalyze the reaction between imines and ketones. nih.gov
Cascade Reactions: One-pot cascade reactions involving a nitro-Mannich reaction followed by alkylation or lactamization can provide direct access to complex piperidine and piperidinone structures. nih.govfrontiersin.org
Substrate Scope: The Mannich reaction is versatile and can accommodate a wide range of substrates, including various aldehydes, amines, and ketone derivatives, allowing for the synthesis of a diverse library of piperidinone compounds. rsc.org
Table 1: Examples of Mannich-type Reactions for Piperidinone Synthesis
| Catalyst/Conditions | Reactants | Product Type | Key Features | Reference |
| Chiral Thiourea | Imines, Methyl Ketones | β-N-hydroxy-aminoketones | High enantioselectivity (up to 98%) | nih.gov |
| L-proline | Imines, Ketones | Aminoketones | Direct Mannich-type reaction | nih.gov |
| Catalyst-free, reflux | Aryl aldehydes, Ammonium (B1175870) acetate, Ketone methyl ether | Substituted Piperidinones | Multicomponent reaction, chair configuration | rsc.org |
| Organocatalyst (aminothiourea) | α,β-unsaturated β´-ketoesters, N-carbamoyl imines | Enantiomerically enriched β-amino ketones | Followed by Pd(0) mediated deallylative decarboxylation | mun.ca |
Reductive Amination Strategies for Amine Introduction
Reductive amination is a widely used and efficient method for forming C-N bonds and is a cornerstone in the synthesis of piperidines. nih.govresearchgate.net This two-step process involves the reaction of a carbonyl group with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.netresearchgate.net
Strategic applications of reductive amination in piperidine synthesis include:
Double Reductive Amination (DRA): This powerful one-pot reaction between a dicarbonyl compound and an amine is a direct and efficient way to construct the piperidine skeleton. chim.it It has been successfully applied to the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyls. chim.it
Intramolecular Reductive Amination: The ring-closure of nitrogen-containing carbohydrate-based precursors through intramolecular reductive amination is a key strategy for synthesizing polyhydroxylated piperidine iminosugars. researchgate.net
Catalysis: Various catalysts, including those based on iron and ruthenium, have been developed to facilitate reductive amination reactions, often under mild conditions. mdpi.comnih.gov For example, an iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be effective for preparing piperidines. mdpi.comnih.gov
Table 2: Reductive Amination Approaches to Piperidine Synthesis
| Strategy | Key Reactants | Product Type | Notes | Reference |
| Double Reductive Amination (DRA) | Dicarbonyl compounds, Amine (e.g., ammonia, ammonium formate) | Polyhydroxypiperidines | One-pot, cascade reaction | chim.it |
| Intramolecular Reductive Amination | Nitrogen-containing carbohydrate precursors | Polyhydroxylated piperidine iminosugars | Ring-closure strategy | researchgate.net |
| Iron-Catalyzed Reductive Amination | ω-amino fatty acids, Phenylsilane | Piperidines, Pyrrolidines, Azepanes | Phenylsilane promotes imine formation and reduction | mdpi.comnih.gov |
| Reductive Amination with Cyclopropylammonium Salts | Aldehydes/Ketones, Dihalogenated bicyclic aminocyclopropanes | Functionalized tetrahydropyridines | Proceeds via ring-enlargement | rsc.org |
Regioselective and Stereoselective Functionalization of the Butanone Moiety
Once the piperidine ring is established, functionalization of the butanone moiety becomes a key step in creating diverse analogues. The regioselectivity and stereoselectivity of these transformations are crucial for controlling the final structure of the molecule.
Recent research has focused on the direct functionalization of ketones. For instance, copper-catalyzed dehydrogenative γ-C(sp3)-H amination of saturated ketones has been developed. nih.gov This method allows for the three-component coupling of saturated ketones, amines, and N-substituted maleimides to construct polysubstituted anilines, demonstrating the potential for remote C-H functionalization of the butanone chain. nih.gov
Furthermore, strategies for the regioselective functionalization of the piperidine ring itself can indirectly influence the properties of the butanone side chain. Catalyst-controlled C-H functionalization of the piperidine ring at the C2, C3, or C4 positions has been achieved using rhodium catalysts, where the site selectivity is dictated by the catalyst and the protecting group on the nitrogen atom. nih.govd-nb.infonsf.gov This allows for the introduction of substituents at specific positions, which can then be further modified.
Derivatization Techniques for Structural Modification of the Chemical Compound
Derivatization of the core this compound structure is essential for exploring structure-activity relationships and optimizing its properties. This can involve transformations of the ketone group or modifications to the piperidine ring.
Ketone Group Transformations and Reactivity Studies
The ketone group in the butanone moiety is a versatile functional handle for a variety of transformations. chim.it Standard chemical reactions can be employed to modify this group, including:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. evitachem.com
Oxidation: Strong oxidizing agents can oxidize the ketone, though this is less common for derivatization.
Deacylative Coupling: Recent advances in dual nickel/photoredox catalysis have enabled deacylative arylation and alkynylation of methyl ketones. nih.gov This allows for the replacement of the acyl group with aryl or alkynyl fragments, providing a novel way to diversify the butanone side chain. nih.gov
The reactivity of the ketone also allows for the formation of various derivatives through condensation reactions or by acting as a nucleophilic or electrophilic partner in more complex transformations.
Functionalization at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound is a key handle for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the molecule. Advanced methodologies for N-functionalization include N-alkylation, N-arylation, and reductive amination.
N-Alkylation:
The direct N-alkylation of the piperidine nitrogen is a fundamental transformation for introducing alkyl groups. This is typically achieved by reacting the parent piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. amazonaws.comyoutube.com The choice of base and solvent is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium salts. youtube.com While this reaction is widely applicable, its efficiency can be influenced by the steric hindrance of both the amine and the alkylating agent. youtube.com
A variety of bases and solvent systems can be employed for the N-alkylation of piperidines and other secondary amines, each with its own advantages.
Table 1: Conditions for N-Alkylation of Amines
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkyl Halides | Al2O3-OK | Acetonitrile | Room Temperature | amazonaws.comresearchgate.net |
| Alkyl Halides | K2CO3 | DMF | Room Temperature | organic-chemistry.org |
N-Arylation:
The introduction of an aryl group at the piperidine nitrogen is commonly accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. tandfonline.com This powerful reaction allows for the formation of a carbon-nitrogen bond between the piperidine and an aryl halide (or triflate). tandfonline.comacs.org The reaction is typically catalyzed by a palladium complex in the presence of a suitable phosphine (B1218219) ligand and a base. tandfonline.com Copper-catalyzed N-arylation, a variant of the Ullmann condensation, also provides a viable route to N-arylpiperidines. acs.org
Recent advances in this area have focused on the development of more active and versatile catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. tandfonline.com
Table 2: Catalytic Systems for N-Arylation of Piperidines
| Catalyst System | Arylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2 / Ligand | Aryl Halide/Triflate | NaOtBu, K3PO4, etc. | Toluene, Dioxane | 80-110 °C | tandfonline.comacs.org |
Reductive Amination:
Reductive amination offers a versatile and highly effective method for the N-functionalization of piperidines. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com A key advantage of this method is the wide availability of aldehydes and ketones, allowing for the introduction of a vast array of substituents. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org
Alkyl Chain Modifications and Extension Strategies
Modification of the butanone side chain of this compound is crucial for exploring the structure-activity relationship of this class of compounds. Strategies for modifying and extending this alkyl chain often involve reactions at the carbonyl group or the adjacent α-carbon.
α-Alkylation of the Ketone:
The α-carbon of the butanone moiety can be functionalized through alkylation of the corresponding enolate. This requires initial protection of the piperidine nitrogen to prevent interference with the strong bases typically used for enolate formation. Following N-protection (e.g., as a Boc or Cbz carbamate), the ketone can be treated with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which can then be reacted with an alkyl halide to introduce a new substituent at the α-position. Subsequent deprotection of the piperidine nitrogen yields the α-alkylated analogue.
Grignard Addition to the Ketone:
The carbonyl group of the butanone side chain can serve as an electrophilic site for nucleophilic addition reactions. The addition of Grignard reagents (R-MgX) to the ketone leads to the formation of a tertiary alcohol after acidic workup. colorado.edupressbooks.pub This reaction effectively extends the alkyl chain and introduces a hydroxyl group, which can serve as a handle for further functionalization. The choice of the Grignard reagent determines the nature of the alkyl group added to the chain. pressbooks.pub
Wittig Reaction:
The Wittig reaction provides a powerful method for converting the ketone of the butanone side chain into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The Wittig reaction allows for the introduction of a double bond and the extension of the carbon skeleton. The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. wikipedia.org
Claisen Condensation:
The Claisen condensation can be employed to extend the alkyl chain by forming a β-ketoester. masterorganicchemistry.comlibretexts.org In this reaction, the enolate of the N-protected piperidinyl ketone can react with a suitable ester, such as diethyl carbonate, in the presence of a strong base. The resulting β-ketoester can then be further manipulated, for example, through decarboxylation, to yield a longer-chain ketone. This strategy offers a route to homologated analogues of this compound. masterorganicchemistry.com
Table 3: Summary of Alkyl Chain Modification Strategies
| Reaction | Reagents | Functional Group Transformation | Outcome |
|---|---|---|---|
| α-Alkylation | 1. N-protection 2. Strong Base (e.g., LDA) 3. Alkyl Halide 4. Deprotection | C-H at α-position to C-C | Introduction of an alkyl group at the α-carbon |
| Grignard Addition | 1. Grignard Reagent (R-MgX) 2. Acidic Workup | Ketone to Tertiary Alcohol | Alkyl chain extension and introduction of a hydroxyl group |
| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Ketone to Alkene | Introduction of a double bond and chain extension |
Comprehensive Spectroscopic and Analytical Characterization of Piperidine Butanone Architectures
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination:The precise mass of the molecular ion, which confirms the elemental composition of the molecule, has not been reported.
Due to the lack of available scientific data for 1-(Piperidin-3-yl)butan-2-one, the generation of a scientifically accurate and informative article as per the requested outline is not feasible at this time. Further empirical research and publication of the findings in peer-reviewed literature would be required to populate the outlined sections with the necessary detail.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
A detailed analysis of the infrared spectrum for this compound is not possible without access to experimental data. A typical IR spectrum would be analyzed to identify characteristic absorption bands corresponding to the principal functional groups present in the molecule. For this compound, these would include:
C=O (Ketone): A strong absorption band typically appears in the region of 1705-1725 cm⁻¹. This peak is due to the stretching vibration of the carbonyl group in the butanone moiety.
N-H (Secondary Amine): The piperidine (B6355638) ring contains a secondary amine, which would be expected to show a moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.
C-N (Amine): The stretching vibration of the C-N bond in the piperidine ring would likely appear in the fingerprint region, typically between 1020-1250 cm⁻¹.
C-H (Alkyl): Multiple bands corresponding to the stretching and bending vibrations of the C-H bonds in the piperidine and butanone portions of the molecule would be expected in the regions of 2850-3000 cm⁻¹ (stretching) and 1350-1480 cm⁻¹ (bending).
Without the actual spectrum, a data table of vibrational frequencies and their assignments cannot be generated.
X-ray Crystallography for Solid-State Structural Determination and Conformation
Information regarding the solid-state structure and conformation of this compound, which would be determined through single-crystal X-ray diffraction, is not available in published crystallographic databases.
Should such data become available, the analysis would reveal key structural parameters, including:
Crystal System and Space Group: These define the symmetry and arrangement of the molecules in the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.
Molecular Conformation: The three-dimensional arrangement of the atoms, including the conformation of the piperidine ring (typically a chair conformation) and the orientation of the butanone side chain.
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, which can provide insight into the electronic environment of the molecule.
Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the N-H group of the piperidine ring and the C=O group of the butanone) and other non-covalent interactions that stabilize the crystal packing.
A data table summarizing these crystallographic parameters cannot be provided without the experimental data.
Theoretical and Computational Investigations of the Chemical Compound
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ufla.br This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, estimating the strength of interaction (binding affinity), and elucidating the likely binding mode. For piperidine (B6355638) derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes and antagonists for receptors. mdpi.comacs.orgresearchgate.net
In silico docking algorithms applied to piperidine-containing compounds have successfully predicted their interactions with targets such as acetylcholinesterase (AChE), sigma receptors (S1R/S2R), and the human ether-a-go-go-related gene (hERG) channel. ufla.brnih.gov These studies often reveal that the piperidine nitrogen atom, which is typically protonated at physiological pH, acts as a key positive ionizable feature, forming crucial hydrogen bonds or ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in the receptor's binding pocket. nih.gov The piperidine ring itself contributes to hydrophobic interactions, while the ketone group on the butanone chain of 1-(Piperidin-3-yl)butan-2-one could serve as a hydrogen bond acceptor.
For this compound, a hypothetical docking study against a target like AChE would likely show the following interactions, based on models for similar inhibitors: ufla.br
Hydrogen Bonding: The protonated piperidine nitrogen interacting with an anionic or polar residue in the catalytic or peripheral anionic site of the enzyme. The carbonyl oxygen of the butanone moiety could also accept a hydrogen bond.
Hydrophobic Interactions: The aliphatic carbons of the piperidine and butanone chains fitting into hydrophobic pockets within the active site gorge.
A table summarizing potential interactions derived from docking simulations is presented below.
| Interaction Type | Functional Group on Ligand | Potential Interacting Residue (Example Target: AChE) | Significance |
| Ionic / H-Bond Donor | Piperidine Nitrogen (protonated) | Aspartic Acid (Asp), Glutamic Acid (Glu), Tyrosine (Tyr) | Anchors the ligand in the binding site |
| H-Bond Acceptor | Butanone Carbonyl Oxygen | Serine (Ser), Tyrosine (Tyr), Backbone Amides | Provides additional binding specificity and strength |
| Hydrophobic (van der Waals) | Piperidine Ring (CH2 groups) | Tryptophan (Trp), Phenylalanine (Phe), Leucine (Leu) | Contributes to binding affinity by occupying non-polar cavities |
| Hydrophobic (van der Waals) | Butanone Ethyl Group | Isoleucine (Ile), Valine (Val), Alanine (Ala) | Orients the side chain within the active site |
This table is illustrative and based on common interactions observed for piperidine derivatives in various biological targets.
Pharmacophore Modeling and Theoretical Structure-Activity Relationship (SAR) Studies
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological activity. acs.orgnih.gov Common features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For piperidine derivatives, pharmacophore models frequently highlight the basic nitrogen and adjacent hydrophobic regions as critical for receptor affinity. acs.orgnih.gov
A general pharmacophore model for sigma-1 receptor (S1R) ligands, for instance, consists of a central basic amine flanked by two hydrophobic sites. nih.gov Similarly, a model for CCR5 antagonists was developed based on a 'Y-shape', incorporating features from various piperidine-based inhibitors. nih.gov For this compound, a simple pharmacophore could be defined by:
A positive ionizable feature (the piperidine nitrogen).
A hydrogen bond acceptor (the ketone oxygen).
One or two hydrophobic/aliphatic regions (the piperidine ring and the butanone side chain).
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. For piperidine analogues, SAR exploration has shown that the nature and position of substituents on the piperidine ring, as well as the length and character of attached side chains, are pivotal for potency and selectivity. acs.org For example, in a series of MOR agonists, the substituent pattern on a phenyl ring attached to a piperidine core played a key role in binding affinity. acs.org In another study, replacing a piperidine with a piperazine (B1678402) moiety dramatically altered selectivity between histamine (B1213489) H3 and sigma-1 receptors. acs.org
For this compound, a theoretical SAR study could explore the following modifications:
Position of the Butanone Chain: Moving the side chain from the 3-position to the 2- or 4-position would alter the spatial relationship between the nitrogen and ketone, likely impacting receptor fit.
Chain Length: Shortening or lengthening the butanone chain (e.g., to propanone or pentanone) would probe the size of the hydrophobic pocket it occupies.
Ring Substitution: Adding substituents (e.g., methyl, hydroxyl) to the piperidine ring could introduce new interactions or steric hindrance.
| Structural Modification | Rationale for SAR Study | Predicted Effect on Activity |
| Isomeric Position (e.g., piperidin-4-yl) | Alters the 3D orientation of functional groups | Potentially significant change in binding affinity and/or selectivity |
| N-Alkylation (e.g., N-methyl) | Modifies basicity and steric bulk at the nitrogen center | May increase or decrease affinity depending on the target's pocket size |
| Ketone Reduction to Alcohol | Converts H-bond acceptor to H-bond donor/acceptor | Could form new, stabilizing interactions or be unfavorable |
| Chain Extension/Shortening | Probes the limits of the hydrophobic binding pocket | Activity may increase up to an optimal length, then decrease |
This table outlines hypothetical SAR investigations for this compound based on established principles.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. researchgate.netekb.eg These methods can compute molecular geometries, orbital energies, charge distributions, and predict spectroscopic data (e.g., IR, NMR). derpharmachemica.comderpharmachemica.com
For piperidine derivatives, DFT calculations have been used to analyze molecular stability, intra-molecular charge transfer, and reactivity. researchgate.netwavefun.com Key parameters derived from these calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them (ΔE), are indicators of a molecule's kinetic stability and chemical reactivity. ekb.eg A small HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. derpharmachemica.comderpharmachemica.com For a piperidine ketone, the region around the carbonyl oxygen would be strongly negative, indicating a site for nucleophilic attack, while the area around the piperidine N-H would be positive.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra, which helps in the structural characterization of the synthesized compound. derpharmachemica.com For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, N-H stretch, and various C-H and C-N stretches. derpharmachemica.com
| Calculated Property (DFT) | Significance for this compound | Typical Findings for Piperidine Ketones ekb.egderpharmachemica.com |
| Total Energy / Heat of Formation | Indicates thermodynamic stability of the conformers | Used to determine the most stable molecular geometry |
| HOMO-LUMO Energy Gap (ΔE) | Predicts chemical reactivity and stability | A moderate gap, indicating a relatively stable but reactive molecule |
| Dipole Moment (µ) | Measures molecular polarity; influences solubility and interactions | High polarity, suggesting good solubility in polar solvents |
| Atomic Charges (e.g., Mulliken) | Quantifies electron distribution on each atom | Negative charge on the ketone oxygen; positive charge on the N-H proton |
| MEP Surface | Identifies sites for intermolecular interactions | Negative potential around C=O; positive potential around N-H |
This table is based on representative data from quantum chemical studies of related heterocyclic ketones.
Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov The piperidine ring is known to exist predominantly in a low-energy chair conformation, but the substituents can adopt either axial or equatorial positions. The relative stability of these conformers is influenced by steric hindrance and electronic interactions, such as charge-dipole forces and hyperconjugation. nih.govd-nb.info For this compound, the butan-2-one group at the 3-position would preferentially occupy the equatorial position to minimize steric clashes with the axial hydrogens on the ring.
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, typically in a simulated biological environment (e.g., in explicit water). researchgate.netacs.org MD simulations are used to:
Assess the conformational stability of a ligand-receptor complex obtained from docking. researchgate.net
Explore the range of conformations a molecule can adopt in solution.
Analyze the stability of key intermolecular interactions, such as hydrogen bonds. researchgate.net
MD simulations of piperidine derivatives have been used to confirm the stability of their binding poses in targets like AChE and to understand their flexibility. researchgate.netufla.br A simulation of this compound would likely show the piperidine ring maintaining its chair conformation, with torsional rotation occurring in the butanone side chain. The stability of the equatorial conformer versus the axial conformer could be quantified by calculating the free energy difference between the two states.
| Parameter | Method of Analysis | Expected Insights for this compound |
| Conformational Preference | Conformational Search, NMR, Quantum Calculations | The butan-2-one side chain is expected to favor the equatorial position. nih.gov |
| Ring Conformation | X-ray Crystallography, NMR, MD Simulations | The piperidine ring will predominantly adopt a chair conformation. |
| Ligand-Receptor Stability | MD Simulation (of docked complex) | Root-Mean-Square Deviation (RMSD) analysis would show if the ligand remains stable in the binding pocket. researchgate.net |
| Hydrogen Bond Dynamics | MD Simulation | Analysis would reveal the stability and lifetime of hydrogen bonds with the target or solvent. researchgate.net |
This table summarizes the expected outcomes from conformational and dynamic studies based on established research on substituted piperidines.
Mechanistic Studies of Molecular Interactions Involving Piperidine Butanone Derivatives
Investigation of Enzyme Inhibition Mechanisms by Analogues of the Chemical Compound
Analogues of 1-(Piperidin-3-yl)butan-2-one are subjects of significant research in the exploration of enzyme inhibition mechanisms. The piperidine (B6355638) moiety is a key structural feature that contributes to interactions with biological targets like enzymes and receptors. The versatility of the piperidine scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including enzyme inhibition. researchgate.netmdpi.com
Enzyme inhibition occurs when a molecule, known as an inhibitor, binds to an enzyme and reduces its activity. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition. patsnap.com In competitive inhibition, the inhibitor directly competes with the substrate for the enzyme's active site. patsnap.com Non-competitive inhibitors bind to an allosteric site, a location other than the active site, causing a conformational change that reduces the enzyme's efficacy. patsnap.com
Piperidine derivatives have been identified as inhibitors for a variety of enzymes. For instance, certain piperidine-containing compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. encyclopedia.pubresearchgate.net The benzyl-piperidine group, for example, can effectively bind to the catalytic site of AChE. encyclopedia.pub Additionally, some piperidine derivatives have been investigated as inhibitors of IκB kinase (IKKb), an enzyme involved in inflammatory pathways. encyclopedia.pub The development of these inhibitors often involves synthesizing and evaluating a series of analogues to understand the structure-activity relationship (SAR), which describes how the chemical structure of a compound relates to its biological activity. researchgate.net
The following table provides examples of enzyme inhibition by piperidine derivatives, though it is important to note that these are not direct analogues of this compound but rather illustrate the broader potential of the piperidine scaffold in enzyme inhibition.
| Enzyme Target | Piperidine Derivative Class | Inhibition Mechanism | Reference |
| Acetylcholinesterase (AChE) | Benzyl-piperidine derivatives | Competitive | encyclopedia.pub |
| IκB kinase (IKKb) | Piperidinone derivatives | Not specified | encyclopedia.pub |
| Fungal Ergosterol Biosynthesis | Long-tailed 4-aminopiperidines | Not specified | nih.gov |
Receptor Binding and Allosteric Modulation Studies of Piperidine-Containing Structures
The piperidine ring is a prevalent structural motif in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net Piperidine-containing structures are extensively studied for their ability to bind to various receptors and act as allosteric modulators. researchgate.netsci-hub.se Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand. nih.gov
Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, while negative allosteric modulators (NAMs) reduce it. researchgate.net Research has identified piperidine derivatives as PAMs for receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the serotonin (B10506) 5-HT2C receptor. researchgate.netnih.gov For example, 4-aryl piperidine amides have been developed as potent mGluR5 PAMs. researchgate.net Similarly, analogues of 4-alkylpiperidine-2-carboxamide have been optimized to create 5-HT2C receptor PAMs with improved drug-like properties. nih.gov
Piperidine derivatives have also been investigated as antagonists for various receptors, including the histamine (B1213489) H3 receptor and the sigma-1 receptor. acs.org The piperidine moiety is considered a critical structural element for dual activity at these receptors. acs.org Furthermore, studies have explored piperidine derivatives as allosteric inhibitors of protease-activated receptor-2 (PAR2), suggesting their potential in modulating inflammatory processes. nih.gov
The table below summarizes some receptor binding and allosteric modulation activities of piperidine-containing structures.
| Receptor Target | Type of Modulation | Piperidine Derivative Class | Reference |
| mGluR5 | Positive Allosteric Modulator (PAM) | 4-Aryl piperidine amides | researchgate.net |
| 5-HT2C Receptor | Positive Allosteric Modulator (PAM) | 4-Alkylpiperidine-2-carboxamide analogues | nih.gov |
| Histamine H3/Sigma-1 Receptor | Antagonist | Piperazine (B1678402) and piperidine derivatives | acs.org |
| Protease-Activated Receptor-2 (PAR2) | Allosteric Inhibitor | 1-Piperidine propionic acid | nih.gov |
Interference with Cellular Processes and Pathway Modulation
Piperidine derivatives can interfere with various cellular processes and modulate signaling pathways, leading to a range of biological effects. smolecule.com
Elucidation of Cellulose (B213188) Biosynthesis Inhibition Mechanisms
Cellulose is a crucial component of the plant cell wall, and its synthesis is a complex process involving cellulose synthase complexes located in the plasma membrane. nih.gov Research has identified piperidine derivatives that can inhibit cellulose biosynthesis. For instance, a derivative identified as P4B has been shown to inhibit cellulose synthesis by altering microtubule dynamics. This finding suggests a link between the cytoskeleton and the machinery of cell wall synthesis, where the proper organization of microtubules is necessary for the guided movement of cellulose synthase complexes. nih.gov
Modulation of Microtubule Dynamics
Microtubules are dynamic polymers essential for various cellular functions, including cell division and intracellular transport. nih.gov The dynamic nature of microtubules, known as dynamic instability and treadmilling, is tightly regulated within the cell. nih.gov Certain small molecules can modulate these dynamics, and some piperidine derivatives have been investigated for their effects on microtubules. nih.govresearchgate.net For example, some 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have been synthesized and evaluated as anti-tubulin agents. researchgate.net These compounds can inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase. researchgate.net The modulation of microtubule dynamics by such compounds makes them of interest in cancer research. researchgate.net
Studies on Neurotransmitter System Modulation at the Molecular Level
Piperidine derivatives are widely recognized for their ability to modulate various neurotransmitter systems in the central nervous system (CNS). researchgate.netevitachem.com Their structural features often allow them to interact with a range of receptors and transporters involved in neurotransmission. smolecule.com
Research indicates that compounds with a piperidine scaffold can influence dopaminergic and serotonergic pathways. mdpi.com For instance, some derivatives have been studied for their potential as atypical antipsychotics, which often involves interaction with dopamine (B1211576) D2 and serotonin 5-HT2A receptors. mdpi.com The binding affinity of these compounds to different receptor subtypes is a key factor in their pharmacological profile. acs.org
Furthermore, piperidine derivatives have been investigated as selective ligands for sigma receptors (σ1 and σ2), which are involved in regulating various cellular functions and are implicated in neurological disorders. nih.govacs.org The development of selective sigma-2 receptor ligands from piperidine-based scaffolds is an active area of research. nih.gov The structure-activity relationship studies of these analogues help in optimizing their binding affinity and selectivity. nih.gov
The table below provides an overview of the neurotransmitter systems modulated by certain piperidine derivatives.
| Neurotransmitter System/Receptor | Type of Modulation | Piperidine Derivative Class | Reference |
| Dopamine and Serotonin Receptors | Antagonism/Modulation | Various piperidine derivatives | mdpi.com |
| Sigma-2 (σ2) Receptors | Selective Ligand Binding | SYA 013 analogues | nih.gov |
| Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | High-Affinity Probes | Fluorescent indolyl derivatives | acs.org |
Molecular Targeting in Inflammatory Pathways (e.g., NLRP3 inflammasome inhibition)
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines. biorxiv.orgorscience.ru Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making it an attractive therapeutic target. biorxiv.orgorscience.ru
Recent studies have explored the potential of piperidine derivatives as inhibitors of the NLRP3 inflammasome. For instance, structural modifications of certain compounds have led to derivatives that can significantly inhibit pyroptosis and the release of IL-1β, a key inflammatory cytokine, in macrophages. This suggests that piperidine-based structures could serve as a scaffold for developing novel anti-inflammatory therapies targeting the NLRP3 pathway. The mechanism of inhibition may involve direct interaction with components of the inflammasome complex, preventing its assembly and activation. biorxiv.org
Mechanistic Delineation of Antiviral Activity against Specific Pathogens (e.g., influenza virus)
While specific mechanistic data for this compound is not extensively detailed in publicly available research, the broader class of piperidine derivatives has been the subject of numerous studies aimed at elucidating their antiviral properties, particularly against the influenza virus. These investigations reveal that piperidine-containing compounds can disrupt the viral life cycle at several distinct stages through various mechanisms of action. The primary targets for these derivatives include viral surface proteins essential for entry into the host cell and enzymes critical for viral replication and release.
Research into piperidine derivatives has identified compounds that interfere with the function of key influenza virus proteins such as hemagglutinin (HA) and neuraminidase (NA). nih.govmdpi.com Furthermore, some derivatives have been found to inhibit viral replication during the early-to-middle stages of the infection cycle inside the host cell. nih.gov
Inhibition of Hemagglutinin (HA)-Mediated Membrane Fusion
A significant mechanism of action for certain piperidine derivatives is the inhibition of the influenza virus hemagglutinin (HA) protein. csic.es The HA protein is crucial for the initial stages of infection; it mediates the virus's entry into the host cell by binding to sialic acid receptors and subsequently facilitating the fusion of the viral and endosomal membranes. nih.govnih.gov
One study identified a class of N-benzyl-4,4,-disubstituted piperidines as potent influenza A virus fusion inhibitors that show specific activity against the H1N1 subtype. csic.es Mechanistic investigations demonstrated that these compounds inhibit the low pH-induced conformational changes in HA that are necessary for membrane fusion to occur. csic.es Computational modeling and resistance selection studies pinpointed a novel binding site for these inhibitors located in the HA2 stem region, near the fusion peptide. The binding is stabilized by several key interactions:
A direct π-stacking interaction between the N-benzylpiperidine part of the inhibitor and phenylalanine F9 of the HA2 subunit.
An additional π-stacking interaction with tyrosine Y119 of the HA2 subunit.
A salt bridge formed between the protonated piperidine nitrogen and glutamic acid E120 of the HA2 subunit. csic.es
This binding pocket is distinct from the sites targeted by other known HA inhibitors, presenting a new avenue for anti-influenza drug development. csic.es
Interference with Viral Replication
Another identified mechanism involves the disruption of the viral replication process at a stage after the virus has entered the host cell. A high-throughput screening campaign identified a series of piperidine-based derivatives that effectively inhibit influenza virus replication. nih.gov A time-of-addition experiment was conducted to determine the specific stage of the viral life cycle affected by the lead compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e). The results indicated that this compound interferes with an early-to-middle stage of influenza virus replication, a mechanism distinct from that of neuraminidase inhibitors which act at the final stage of viral release. nih.gov
Inhibition of Neuraminidase (NA)
Neuraminidase (NA) is a viral surface enzyme that facilitates the release of newly formed virus particles from an infected cell, allowing the infection to spread. csic.es It is the target of widely used antiviral drugs like oseltamivir (B103847) and zanamivir. nih.govcsic.es Some studies on piperidine-based compounds have explored their potential to act as NA inhibitors. For instance, certain triazole-containing lupinine (B175516) derivatives, which feature a piperidine-like quinolizidine (B1214090) core, were found to suppress neuraminidase activity, suggesting that the piperidine scaffold can be adapted to target this crucial viral enzyme. mdpi.com Another study also pointed to NA inhibition as the mechanism for a piperidine derivative, AB05, which showed efficacy against various influenza strains, including a Tamiflu-resistant one. researchgate.net
The research collectively indicates that the piperidine scaffold is a versatile structural motif for developing influenza virus inhibitors that can act on multiple, validated molecular targets.
Research Findings on Antiviral Activity
The antiviral efficacy of various piperidine derivatives has been quantified in cell-based assays, with researchers reporting metrics such as the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). These values indicate the concentration of a compound required to inhibit viral activity by 50%.
| Compound/Derivative Class | Virus Strain | Assay Type | Measured Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Isatin-Piperidine Derivative (Compound 9) | Influenza A (H1N1) | Antiviral Activity Assay | 0.0027 µM (IC₅₀) | nih.gov |
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A (H1N1) | Antiviral Activity Assay | 0.10 µM (EC₅₀) | nih.gov |
| N-benzyl 4,4-dipeptide piperidine analogue (Compound 1) | Influenza A/PR/8/34 (H1N1) | Antiviral Evaluation | Low micromolar activity | csic.es |
| 4-fluorobenzyl analogue (Compound 2) | Influenza A/PR/8/34 (H1N1) | Antiviral Evaluation | 5-fold higher than Compound 1 | csic.es |
| Piperidine-substituted Purine (FZJ05) | Influenza A/H1N1 (A/PR/8/34) | Antiviral Evaluation | Potency much lower than ribavirin, amantadine, and rimantadine | nih.govresearchgate.net |
Exploration of Chemical Reactivity and Derivative Synthesis from the Chemical Compound
Oxidation and Reduction Reactions of the Ketone Functionality
The ketone group in 1-(Piperidin-3-yl)butan-2-one is a prime site for oxidation and reduction reactions, leading to the formation of various derivatives.
Reduction Reactions:
The carbonyl group of the butanone chain can be readily reduced to a secondary alcohol, yielding 1-(Piperidin-3-yl)butan-2-ol. This transformation can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, especially given the presence of a chiral center at the 3-position of the piperidine (B6355638) ring.
Common reducing agents include:
Sodium borohydride (NaBH₄): A mild and selective reagent for the reduction of ketones to alcohols.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups if present.
Catalytic hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
The reduction can result in the formation of diastereomers, and the stereoselectivity may be influenced by the existing stereochemistry of the piperidine ring. Asymmetric reduction techniques can be employed to selectively produce a specific stereoisomer of the resulting alcohol. For instance, biocatalytic reductions using microorganisms or isolated enzymes can exhibit high enantioselectivity. researchgate.net
Oxidation Reactions:
While ketones are generally resistant to further oxidation without breaking carbon-carbon bonds, specific oxidative reactions can be performed. For example, the Baeyer-Villiger oxidation involves the conversion of a ketone to an ester. In the case of this compound, this reaction would likely result in the insertion of an oxygen atom adjacent to the carbonyl group, forming an acetate ester derivative. This reaction is typically carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).
The table below summarizes the primary oxidation and reduction reactions of the ketone functionality.
| Reaction Type | Reagent(s) | Product(s) |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), H₂/Catalyst | 1-(Piperidin-3-yl)butan-2-ol |
| Oxidation (Baeyer-Villiger) | Peroxy acids (e.g., m-CPBA) | 1-(Piperidin-3-yl)methyl acetate or Ethyl 2-(piperidin-3-yl)acetate |
Nucleophilic Substitution Reactions on the Piperidine Ring and Butanone Chain
Both the piperidine ring and the butanone chain offer sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
On the Piperidine Ring:
The nitrogen atom of the piperidine ring is a nucleophile and can undergo N-alkylation, N-acylation, and other substitution reactions. These reactions are fundamental for modifying the properties of the molecule.
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.
N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of an amide.
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (like sodium triacetoxyborohydride) to form a tertiary amine.
On the Butanone Chain:
The α-carbon atoms adjacent to the ketone (C1 and C3 of the butanone chain) can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various substitution reactions, such as alkylation. This allows for the introduction of substituents at the α-position, further functionalizing the molecule.
The following table details some of the key nucleophilic substitution reactions.
Cycloaddition and Rearrangement Reactions Involving the Piperidine-Butanone Scaffold
The piperidine-butanone scaffold can potentially participate in cycloaddition and rearrangement reactions to form more complex polycyclic structures. While specific examples for this compound are not extensively documented, the functional groups present suggest the possibility of such transformations.
Cycloaddition Reactions:
Intramolecular cycloaddition reactions could be envisioned by first modifying the butanone side chain. For example, conversion of the ketone to an enamine or an enol ether would introduce a diene or dienophile character, which could then react with a suitable functional group introduced onto the piperidine nitrogen. The Diels-Alder reaction is a powerful tool for forming six-membered rings and has been utilized in the synthesis of complex piperidine scaffolds. researchgate.net
Rearrangement Reactions:
Certain rearrangement reactions could be initiated from the ketone or the corresponding alcohol. For instance, under acidic conditions, the alcohol derived from the reduction of the ketone could potentially undergo rearrangement, although this would depend on the specific reaction conditions and the stability of the carbocation intermediates.
Chiral Synthesis and Enantioselective Transformations of Related Piperidines
The 3-substituted piperidine motif is a common feature in many biologically active compounds and natural products. nih.govnih.gov Consequently, the development of methods for their chiral synthesis and enantioselective transformations is a significant area of research. acs.orgumich.edu
Chiral Synthesis:
The synthesis of enantiomerically pure this compound can be approached in several ways:
Chiral Pool Synthesis: Starting from a readily available chiral precursor.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the piperidine ring or the introduction of the butanone side chain. Rhodium-catalyzed asymmetric reactions have been shown to be effective for accessing enantioenriched 3-substituted piperidines. nih.gov
Resolution: Separating a racemic mixture of the final compound or a key intermediate.
Enantioselective Transformations:
Once a chiral piperidine scaffold is obtained, subsequent reactions can be performed enantioselectively. For instance, the reduction of the ketone can be carried out using chiral reducing agents or biocatalysts to control the stereochemistry of the newly formed alcohol center. researchgate.net Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have emerged as a powerful strategy for the asymmetric dearomatization of pyridines to afford stereochemically defined piperidines. nih.gov
The table below highlights various strategies for obtaining chiral piperidine derivatives.
| Strategy | Description | Example Method |
| Asymmetric Synthesis | Building the chiral molecule from achiral starting materials using a chiral influence. | Rh-catalyzed asymmetric reductive Heck reaction. nih.gov |
| Chemo-enzymatic Synthesis | Combination of chemical and biocatalytic steps to achieve high stereoselectivity. | Stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov |
| Enantioselective Cyclization | Intramolecular cyclization catalyzed by a chiral acid. | Chiral phosphoric acid-catalyzed cyclization of unsaturated acetals. umich.edu |
Advanced Research Applications and Methodological Considerations
Utilization of the Chemical Compound as a Versatile Synthetic Building Block
The chemical structure of 1-(Piperidin-3-yl)butan-2-one, featuring a reactive ketone group and a secondary amine within a chiral piperidine (B6355638) ring, makes it a highly valuable and versatile building block in organic synthesis. asischem.com This combination of functional groups allows for a wide array of chemical transformations, enabling the construction of more complex and diverse molecular architectures. mdpi.comnih.gov The piperidine moiety itself is a privileged structure in medicinal chemistry, frequently found in pharmaceuticals and natural products. nih.govresearchgate.net
The reactivity of the ketone can be exploited for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can undergo aldol condensations, Wittig reactions, and reductive aminations to introduce new substituents and build molecular complexity. The secondary amine of the piperidine ring can be acylated, alkylated, or used in cyclization reactions to generate fused or spirocyclic systems. nih.gov This dual reactivity allows for a modular approach to the synthesis of diverse compound libraries for screening and drug discovery purposes.
The strategic importance of piperidine-containing compounds as synthetic intermediates is well-documented. nih.gov They serve as key precursors in the synthesis of a wide range of biologically active molecules, including potential therapeutics for various diseases. nih.govajchem-a.com The specific substitution pattern of this compound offers a unique starting point for the synthesis of novel 3-substituted piperidine derivatives, a class of compounds with significant pharmacological relevance.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Piperidinyl Amines | Introduction of diverse side chains |
| Wittig Reaction | Phosphonium (B103445) ylide | Alkenyl Piperidines | Carbon chain extension |
| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketones | Formation of new C-C bonds |
| N-Alkylation | Alkyl halide, Base | N-Alkyl Piperidines | Modification of the piperidine nitrogen |
| N-Acylation | Acyl chloride, Base | N-Acyl Piperidines | Synthesis of amides |
Development of Chemical Probes for Investigating Biological Systems
Chemical probes are essential tools in chemical biology for the study and manipulation of biological processes and protein function in their native cellular environment. mskcc.orgpitt.edu The development of high-quality chemical probes, which are typically small molecules with high selectivity and well-characterized mechanisms of action, is crucial for validating new drug targets and understanding disease pathways. scispace.com Piperidine derivatives, due to their prevalence in bioactive compounds, are attractive scaffolds for the design of such probes. nih.gov
The structure of this compound offers several handles for its conversion into a chemical probe. The ketone functionality can be modified to incorporate reporter groups such as fluorophores (e.g., FITC) for microscopy and flow cytometry, or biotin for affinity-based proteomics studies. mskcc.org Furthermore, the piperidine nitrogen can be functionalized with reactive groups to enable covalent labeling of target proteins, a technique known as activity-based protein profiling. matthewslab.org
The potential biological targets for probes derived from this compound are vast, given the wide range of proteins that interact with piperidine-containing ligands. These could include G protein-coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.org For example, piperidine-spirooxadiazole derivatives have been developed as antagonists for the α7 nicotinic acetylcholine receptor. nih.gov By systematically modifying the structure of this compound and assessing the biological activity of the resulting derivatives, it is possible to develop potent and selective chemical probes to investigate the roles of specific proteins in health and disease.
Methodological Advancements in Asymmetric Synthesis of Piperidine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure piperidine derivatives is of paramount importance. researchgate.net Asymmetric synthesis of 3-substituted piperidines, in particular, has been an area of intense research due to the prevalence of this motif in many biologically active compounds. snnu.edu.cn
Recent advancements in catalysis have provided several powerful methods for the enantioselective synthesis of substituted piperidines. These include catalytic asymmetric hydrogenation of pyridine derivatives, asymmetric addition reactions to dihydropyridines, and various cyclization strategies. nih.govchim.it For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine-1(2H)-carboxylates have been shown to produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. snnu.edu.cn These intermediates can then be readily reduced to the corresponding piperidines.
Another approach involves the asymmetric reduction of ketones, which is directly relevant to the synthesis of chiral precursors for compounds like this compound. researchgate.net The use of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) with chiral ligands, has enabled the highly enantioselective hydrogenation of a variety of substituted pyridinium salts and related N-heterocycles. nih.gov These methods provide access to a wide range of enantioenriched piperidine building blocks for further synthetic elaboration.
Table 2: Selected Methodologies for Asymmetric Synthesis of 3-Substituted Piperidines
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reductive Heck Reaction | Rh-catalyst, Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | 3-Aryl-tetrahydropyridine | High | snnu.edu.cn |
| Asymmetric Hydrogenation | Iridium(I) catalyst, P,N-ligand | 2-Substituted pyridinium salts | 2-Substituted piperidines | High | nih.gov |
| Asymmetric Transfer Hydrogenation | Ruthenium complex | Pyridyl-aryl ketones | Chiral pyridyl alcohols | High | chim.it |
Synergistic Approaches Integrating Computational and Experimental Research in Chemical Biology
The integration of computational and experimental methods has become a transformative paradigm in modern drug discovery and chemical biology. jddhs.comresearchgate.net This synergistic approach accelerates the identification of new drug leads, optimizes their properties, and provides deeper insights into their mechanisms of action. nih.gov For piperidine derivatives, computational tools are invaluable for predicting their biological activities, understanding their interactions with protein targets, and guiding the design of new and improved compounds.
Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are routinely used to study piperidine-based compounds. nih.govnih.govresearchgate.net For example, docking studies can predict the binding mode of a piperidine derivative within the active site of a target protein, helping to rationalize its biological activity and suggest modifications to improve binding affinity. nih.gov MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions that stabilize the bound state. nih.govrsc.org
QSAR models can be developed to correlate the structural features of a series of piperidine derivatives with their observed biological activities. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. The predictions from these computational studies can then be validated through experimental testing, creating an iterative cycle of design, synthesis, and evaluation that significantly enhances the efficiency of the research process. jddhs.com This integrated approach has been successfully applied to the discovery and optimization of piperidine-based ligands for various biological targets, including sigma receptors. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
